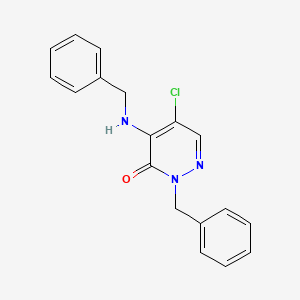

2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one

Description

2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one is a pyridazinone derivative featuring a benzyl group at position 2, a benzylamino substituent at position 4, and a chlorine atom at position 5. Pyridazinones are nitrogen-containing heterocycles known for diverse biological activities, including pesticidal, anti-inflammatory, and pharmacological chaperone applications . The synthesis of such compounds typically involves alkylation or substitution reactions; for instance, describes a method using potassium carbonate in acetone to introduce substituents at position 2 of the pyridazinone core .

Notably, benzylamino-containing analogs (e.g., 6-amino-5-(benzylamino)-uracil) have demonstrated activity as protein-folding chaperones for phenylalanine hydroxylase in phenylketonuria (PKU) therapy .

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-4-(benzylamino)-5-chloropyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O/c19-16-12-21-22(13-15-9-5-2-6-10-15)18(23)17(16)20-11-14-7-3-1-4-8-14/h1-10,12,20H,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFKIPVJYDHROW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=NN(C2=O)CC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and databases.

- Molecular Formula : CHClNO

- Molecular Weight : 239.69 g/mol

- CAS Number : 13169715

Research indicates that the compound exhibits significant biological activity through various mechanisms, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for bacterial survival, thereby demonstrating antibacterial properties.

- Modulation of Signaling Pathways : It may interact with specific signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

| Activity Type | Description |

|---|---|

| Antibacterial | Inhibits growth of various bacterial strains, particularly Gram-positive bacteria. |

| Anticancer | Shows promise in inhibiting tumor cell growth in vitro and in vivo models. |

| Anti-inflammatory | Reduces inflammatory responses in cellular models. |

| Antioxidant | Exhibits antioxidant properties, potentially protecting cells from oxidative stress. |

Case Studies and Research Findings

-

Antibacterial Activity

- A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests a strong potential for development into antibacterial agents.

-

Anticancer Properties

- In vitro studies conducted on various cancer cell lines (e.g., breast cancer and leukemia) revealed that the compound induced apoptosis and inhibited cell proliferation with IC50 values ranging from 15 to 30 µM. This highlights its potential role as an anticancer therapeutic agent.

-

Anti-inflammatory Effects

- Research indicated that the compound reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its utility in treating inflammatory diseases.

Discussion

The findings suggest that this compound possesses multifaceted biological activities that warrant further investigation. Its ability to inhibit bacterial growth, induce apoptosis in cancer cells, and reduce inflammation positions it as a promising candidate for drug development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

The biological and physicochemical properties of pyridazinones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyridazinone Derivatives

Key Observations

Substituent Effects on Pharmacological Activity: The benzylamino group in the target compound may facilitate hydrogen bonding with biological targets, akin to 6-amino-5-(benzylamino)-uracil, which stabilizes misfolded enzymes in PKU . In contrast, PB-9’s thioether and tert-butyl groups enhance steric bulk and hydrophobicity, favoring pesticidal activity through insect enzyme interactions .

Synthetic Approaches :

- The target compound’s synthesis likely follows methods similar to , where alkylation at position 2 is achieved using halides and potassium carbonate in acetone . Halogenation at position 4 (e.g., iodine in ) may require specialized reagents or conditions.

Heterocyclic Core Modifications: Pyridazinones differ from benzoxazinones (e.g., 2-(2-amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one) in ring structure and electron distribution, which influence their interaction profiles .

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzyl-4-(benzylamino)-5-chloropyridazin-3(2H)-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. For example:

- Step 1: React 5-chloropyridazin-3(2H)-one (precursor, CAS 660425-07-0 ) with benzylamine derivatives under basic conditions (e.g., pyridine) to introduce the benzylamino group.

- Step 2: Protect reactive sites using trifluoromethanesulfonic anhydride (Tf2O) in acetonitrile at 0°C to prevent side reactions .

- Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of benzylating agent) and use polar aprotic solvents (DMF or DMSO) to enhance yield. Monitor progress via TLC or HPLC with ammonium acetate buffer (pH 6.5) .

Q. How can the structure of this compound be confirmed using crystallographic data?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Grow crystals via slow evaporation in ethanol/water mixtures.

- Collect data at 110 K to minimize thermal motion .

- Refine using software like ORTEP-3 for Windows to visualize thermal ellipsoids and bond angles (e.g., N5–N4–C27: 125.5°, C25–C26–C27: 122.8°) .

- Validate with R-factor < 0.05 and data-to-parameter ratio > 15 .

Q. What analytical techniques are recommended for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid. Compare retention times against standards .

- NMR: Look for characteristic peaks (e.g., benzyl protons at δ 7.2–7.4 ppm, NH at δ 5.8–6.2 ppm).

- Mass Spectrometry: Confirm molecular ion [M+H]<sup>+</sup> at m/z 368.1 (calculated for C18H16ClN3O).

Q. How can solubility and stability be evaluated under laboratory conditions?

Methodological Answer:

Q. What safety protocols are critical during handling?

Methodological Answer:

- Use fume hoods and PPE (gloves, lab coat) due to potential respiratory irritancy.

- Avoid bodily exposure; this compound is not FDA-approved and lacks toxicity data .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding mechanisms?

Methodological Answer:

- Docking Studies: Use Molecular Operating Environment (MOE) to simulate interactions with target proteins (e.g., kinases). Focus on hydrogen bonds between the benzylamino group and Asp86/Glu92 residues .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Calculate binding free energy (ΔG) via MM-PBSA .

Q. What strategies resolve contradictions in reported synthetic yields?

Methodological Answer:

- Root Cause Analysis: Compare reaction conditions (e.g., Tf2O vs. POCl3 as activating agents ).

- DoE Approach: Vary temperature (0–50°C), solvent polarity (DMF vs. THF), and catalyst (e.g., DMAP) to identify critical factors .

- Reproducibility: Share raw NMR/HPLC data via platforms like RCSB PDB for transparency .

Q. How does substituent variation (e.g., benzyl vs. cycloalkyl groups) affect pharmacological activity?

Methodological Answer:

Q. What crystallographic challenges arise when analyzing halogenated pyridazinones?

Methodological Answer:

Q. How can metabolic pathways be elucidated using isotopic labeling?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.